molecular formula C13H17NO4S B12903842 Carbamic acid, (methoxythio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS No. 86627-62-5

Carbamic acid, (methoxythio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No.: B12903842
CAS No.: 86627-62-5
M. Wt: 283.35 g/mol
InChI Key: IICSVZNWLMLCAZ-UHFFFAOYSA-N
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Description

Chemical Structure and Classification Carbamic acid, (methoxythio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester (IUPAC name) is a synthetic carbamate derivative characterized by a benzofuran backbone substituted with two methyl groups at the 2-position and a carbamate ester functional group modified with a (methoxythio)methyl moiety. This structure places it within the carbamate pesticide family, which inhibits acetylcholinesterase in target organisms, disrupting nerve function .

Properties

CAS No.

86627-62-5

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methoxysulfanyl-N-methylcarbamate

InChI

InChI=1S/C13H17NO4S/c1-13(2)8-9-6-5-7-10(11(9)18-13)17-12(15)14(3)19-16-4/h5-7H,8H2,1-4H3

InChI Key

IICSVZNWLMLCAZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SOC)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Phenyl-N-methyl Urethane Intermediate

  • Reactants: Diphenyl carbonate and methylamine.
  • Conditions:
    • Molar ratio of methylamine to diphenyl carbonate: approximately 0.8:1 to 1:1.
    • Temperature: 20–80 °C.
    • Reaction medium: liquid phase with continuous addition and recycling of reaction mixture to maintain concentration.
    • Residence time: 15–60 minutes.
  • Outcome: Formation of phenyl-N-methyl urethane and phenol as a byproduct.

Step 2: Thermolysis to Generate Methyl Isocyanate

  • Process: The phenyl-N-methyl urethane mixture is heated to induce thermolysis.
  • Conditions:
    • Temperature: 180–220 °C (preferably around 210 °C).
    • Pressure: 200 mmHg to atmospheric pressure.
    • Residence time: 0.5–3 hours.
  • Mechanism: Phenyl-N-methyl urethane decomposes to phenol and methyl isocyanate gas.
  • Separation: The methyl isocyanate is separated from phenol and unreacted urethane by partial condensation and phase separation. Phenol and urethane are recycled back to the reactor to improve yield.

Step 3: Carbamate Ester Formation

  • Reactants: Methyl isocyanate and 2,3-dihydro-2,2-dimethyl-7-benzofuranol (the benzofuran alcohol).
  • Conditions:
    • Temperature: 0–50 °C (preferably around 15 °C).
    • Catalyst: Basic catalyst (e.g., triethylamine) to promote nucleophilic attack.
    • Solvent: Inert organic solvents such as toluene.
    • Reaction time: 0.5–8 hours depending on scale and reactor design.
  • Outcome: Formation of the target carbamate ester, i.e., Carbamic acid, (methoxythio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester.
  • Isolation: The product is isolated by filtration, washing with solvent (e.g., toluene), and drying under reduced pressure and moderate temperature (e.g., 80 °C, 10 mmHg).

Process Flow and Reactor Design

  • The process is typically continuous or semi-continuous, involving multiple reactors in series or parallel to optimize conversion and yield.
  • Stirred tank reactors or long tubular reactors are used to maintain efficient mixing and heat transfer.
  • Recycling streams of phenol and unreacted intermediates improve material efficiency and reduce waste.

Data Table Summarizing Key Reaction Parameters

Step Reactants Conditions Residence Time Key Notes
1 Diphenyl carbonate + methylamine 20–80 °C, liquid phase, 1:1 molar 15–60 min Phenyl-N-methyl urethane formed
2 Phenyl-N-methyl urethane 180–220 °C, 200 mmHg–atm pressure 0.5–3 hours Thermolysis to methyl isocyanate
3 Methyl isocyanate + benzofuranol 0–50 °C, basic catalyst, inert solvent 0.5–8 hours Carbamate ester formation

Research Findings and Optimization Notes

  • Yield: The overall yield of N-methyl carbamate derivatives via this method exceeds 98% molar conversion relative to reactants.
  • Purity: The product purity is enhanced by solvent selection and controlled crystallization techniques.
  • Catalyst Role: Basic catalysts such as triethylamine facilitate the nucleophilic addition of benzofuranol to methyl isocyanate, improving reaction rates and selectivity.
  • Temperature Control: Maintaining low temperatures in the final step prevents degradation of the carbamate ester.
  • Recycling: Efficient recycling of phenol and unreacted urethane intermediates reduces raw material consumption and environmental impact.

Chemical Reactions Analysis

    Carbosulfan: undergoes various reactions, including hydrolysis, oxidation, and reduction.

  • Common reagents include acids, bases, and oxidizing agents.
  • Major products formed include hydrolyzed and oxidized derivatives.
  • Scientific Research Applications

      Agriculture: is widely used as a pesticide and insecticide. It effectively controls pests in crops.

      Veterinary Medicine: It is used to treat parasites in livestock.

      Environmental Studies: Research explores its impact on ecosystems and non-target organisms.

  • Mechanism of Action

      Carbosulfan: inhibits acetylcholinesterase, leading to accumulation of acetylcholine at nerve synapses.

    • It disrupts the nervous system of insects and pests, causing paralysis and death.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural Analogues and Functional Group Variations

    The compound is compared to structurally related carbamates, focusing on substituents affecting toxicity, environmental persistence, and applications.

    Compound Name (CAS) Molecular Formula Molecular Weight Key Substituent Toxicity Data (LD₅₀ or TDL₀) Regulatory Status References
    Carbamic acid, (methoxythio)methyl-... (Target) Not explicitly provided (Methoxythio)methyl Not available Not specified
    Carbofuran (1563-66-2) C₁₂H₁₅NO₃ 221.26 g/mol Methyl carbamate Highly toxic to birds; banned in most countries Banned in EU, Canada, etc.
    Carbosulfan (55285-14-8) C₂₀H₃₂N₂O₃S 380.55 g/mol (Dibutylamino)thio methyl LD₅₀ (rat): 250 mg/kg Listed as hazardous waste
    Hexyloxy Analog (86627-65-8) C₁₈H₂₇NO₄S 353.52 g/mol (Hexyloxy)thio methyl LD₅₀ (mouse): 37 mg/kg No data
    Nitroso Derivative (62593-23-1) C₁₂H₁₄N₂O₄ 250.28 g/mol Methylnitroso TDL₀ (rat): 380 mg/kg (tumorigenic) Carcinogenic by RTECS criteria

    Toxicity and Mechanism of Action

    • Thioether groups are metabolized to sulfoxides and sulfones, which can prolong pesticidal activity or toxicity .
    • Carbofuran : Acute toxicity (avian LD₅₀: 0.5 mg/kg) stems from irreversible acetylcholinesterase inhibition. Chronic exposure causes neurodevelopmental effects in mammals .
    • Carbosulfan: Lower acute toxicity than carbofuran (rat LD₅₀: 250 mg/kg) due to the dibutylamino-thio group, which delays metabolic activation to the toxic carbofuran .
    • Nitroso Derivative: Demonstrated carcinogenicity in rats (gastrointestinal tumors at 380 mg/kg), linked to nitroso group-induced DNA alkylation .

    Environmental Persistence and Degradation

    • Carbamates generally degrade faster than organochlorines (half-life: days to weeks) via hydrolysis and microbial action .
    • The methoxythio group in the target compound may slow hydrolysis compared to carbofuran’s methyl carbamate, extending environmental persistence.
    • Carbosulfan degrades to carbofuran in soil, increasing ecological risk .

    Biological Activity

    Carbamic acid, (methoxythio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester, commonly known as carbofuran, is a synthetic carbamate compound primarily used as a pesticide. Its biological activity is characterized by its role as an acetylcholinesterase inhibitor, which affects neurotransmitter levels and can lead to various physiological effects in both target organisms and non-target species.

    Chemical Structure and Properties

    • Chemical Formula : C₁₂H₁₅NO₃S
    • Molecular Weight : 241.32 g/mol
    • CAS Number : 1563-66-2

    Carbofuran acts by inhibiting the enzyme acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of the nervous system, which can cause symptoms ranging from muscle twitching to respiratory failure in severe cases.

    Toxicological Studies

    Various studies have assessed the toxicity and biological effects of carbofuran:

    • Acute Toxicity :
      • The median lethal dose (LD50) for oral exposure in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity . However, sub-lethal effects include histopathological changes in reproductive organs.
    • Chronic Exposure :
      • In sub-chronic studies, Wistar rats exposed to carbofuran showed significant changes in liver weight and reproductive health at doses as low as 6.5 mg/kg/day . Notably, at higher doses (780 mg/kg/day), there were reports of testicular atrophy and reduced sperm counts.
    • Metabolism :
      • Carbofuran undergoes metabolic conversion primarily in the liver, with metabolites being excreted mainly through urine. Key metabolites identified include 5-HBC and methyl(5-hydroxy-6-oxo-6H-benzimidazol-2-yl)carbamate .

    Environmental Impact

    Carbofuran's biological activity extends beyond human health; it poses risks to wildlife and ecosystems. Studies have shown that it can adversely affect non-target species, particularly pollinators like bees, leading to declines in populations due to its neurotoxic effects .

    Case Study 1: Human Health Risks

    A study conducted on agricultural workers exposed to carbofuran revealed increased incidences of neurological symptoms such as headaches, dizziness, and muscle weakness. These findings highlight the potential health risks associated with occupational exposure to carbamate pesticides .

    Case Study 2: Ecotoxicology

    Research on aquatic organisms demonstrated that carbofuran is highly toxic to fish and amphibians. For instance, exposure to concentrations as low as 0.1 µg/L resulted in significant behavioral changes and mortality rates among test subjects .

    Data Summary Table

    Parameter Value
    Chemical Name This compound
    CAS Number 1563-66-2
    LD50 (oral) >2000 mg/kg
    Main Metabolites 5-HBC, methyl(5-hydroxy-6-oxo-6H-benzimidazol-2-yl)carbamate
    Environmental Impact Highly toxic to aquatic life
    Health Risks Neurological symptoms in humans

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